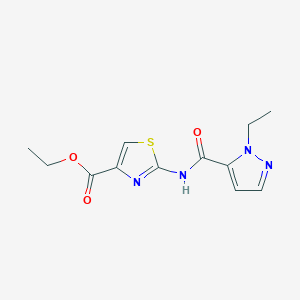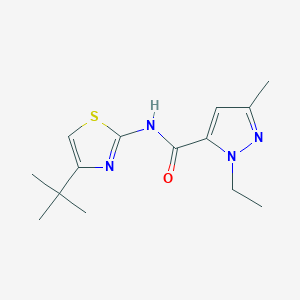
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide, which will be referred to as N-IEP, is a novel compound used in various scientific research applications. N-IEP is a pyrazole-based compound with a carboxamide group as an amide bond. It has been used to study various biochemical and physiological effects, as well as to analyze its mechanism of action. In
科学的研究の応用
N-IEP has been used in various scientific research applications. It has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway. N-IEP has also been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. N-IEP has also been used in the study of the inhibition of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
作用機序
N-IEP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) in a competitive manner, meaning that it binds to the active site of the enzyme and prevents the binding of the substrate. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE) in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction. N-IEP has also been found to inhibit the enzyme tyrosinase in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-IEP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway, resulting in anti-inflammatory effects. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission, resulting in increased levels of acetylcholine, which can lead to increased cognitive function. N-IEP has also been found to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin, resulting in decreased levels of melanin, which can lead to skin lightening.
実験室実験の利点と制限
N-IEP has several advantages and limitations for laboratory experiments. One advantage of N-IEP is that it is a novel compound and is not widely used in research, meaning that it can be used to study novel effects. Furthermore, N-IEP is relatively stable and can be stored for long periods of time. However, one limitation of N-IEP is that it is not soluble in water, meaning that it must be dissolved in a suitable solvent before use.
将来の方向性
There are several potential future directions for research on N-IEP. One potential direction is to further study the biochemical and physiological effects of N-IEP, such as its effects on inflammation, neurotransmission, and melanin biosynthesis. Another potential direction is to further study the mechanism of action of N-IEP, such as its effects on the active sites of enzymes. Additionally, further research could be done to optimize the synthesis method of N-IEP, such as finding a more efficient and cost-effective way to synthesize the compound. Finally, further research could be done to explore potential applications of N-IEP, such as its use in drug development or as a potential therapeutic agent.
合成法
N-IEP can be synthesized in two steps. Firstly, the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as potassium carbonate yields the corresponding ethyl ester. Secondly, the ethyl ester is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl isothiocyanate in the presence of a base such as sodium bicarbonate, which yields N-IEP.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBWOGJPPQSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537104.png)
![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
![4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6537122.png)


![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

